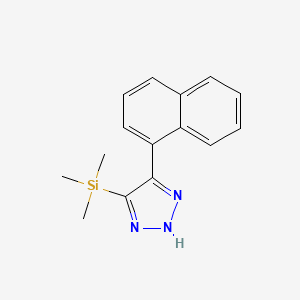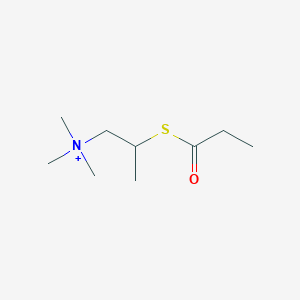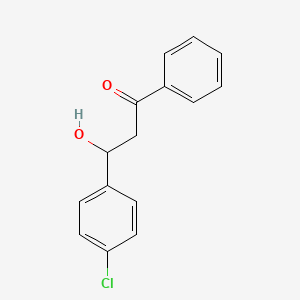
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of click chemistry can be applied on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the trimethylsilyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conducted in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction can produce triazole derivatives with hydrogenated naphthalene rings.
科学的研究の応用
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new therapeutic agents.
類似化合物との比較
Similar Compounds
4-(Naphthalen-1-yl)-1,2,3-triazole: Lacks the trimethylsilyl group, which may affect its chemical reactivity and biological activity.
5-(Trimethylsilyl)-1,2,3-triazole:
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-1,2,4-triazole: Contains a different arrangement of nitrogen atoms in the triazole ring, which can alter its chemical properties and reactivity.
Uniqueness
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to the presence of both the naphthalene ring and the trimethylsilyl group This combination imparts distinct chemical properties, such as increased stability and potential for diverse chemical modifications
特性
| 84645-35-2 | |
分子式 |
C15H17N3Si |
分子量 |
267.40 g/mol |
IUPAC名 |
trimethyl-(5-naphthalen-1-yl-2H-triazol-4-yl)silane |
InChI |
InChI=1S/C15H17N3Si/c1-19(2,3)15-14(16-18-17-15)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17,18) |
InChIキー |
PTZKCFCWFOTERD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=NNN=C1C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)


![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)



![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)

